Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Antibacterial DNA gyrase Hydrogen bonding

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid (CAS 397310-42-8) is a heterocyclic compound belonging to the pyridopyridazine family, characterized by a fused pyridine-pyridazine ring system with a 4-oxo substituent and a free carboxylic acid group at the 3-position. It serves as the minimally substituted core scaffold of the pyrido[2,3-c]pyridazine-3-carboxylic acid class, which has been explored in medicinal chemistry as a 2-aza analog of 1,8-naphthyridine antibacterials such as enoxacin and tosufloxacin.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B8113705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C(C2=O)C(=O)O)N=C1
InChIInChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3H,(H,13,14)(H,9,11,12)
InChIKeyISPZKRNPZRBKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid: Core Scaffold Identification for Antibacterial Pyridonecarboxylic Acid Analogs


4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid (CAS 397310-42-8) is a heterocyclic compound belonging to the pyridopyridazine family, characterized by a fused pyridine-pyridazine ring system with a 4-oxo substituent and a free carboxylic acid group at the 3-position. It serves as the minimally substituted core scaffold of the pyrido[2,3-c]pyridazine-3-carboxylic acid class, which has been explored in medicinal chemistry as a 2-aza analog of 1,8-naphthyridine antibacterials such as enoxacin and tosufloxacin [1]. Unlike its heavily functionalized derivatives bearing fluoro, chloro, or amino-pyrrolidinyl groups, this compound represents the unadorned parent structure, providing a critical baseline for structure-activity relationship (SAR) studies and synthetic optimization campaigns.

Why Generic Substitution Fails for 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid in Medicinal Chemistry Procurement


The procurement of a pyridopyridazine scaffold cannot be reduced to in-class interchangeability because small structural modifications at the 1-, 6-, and 7-positions of the pyrido[2,3-c]pyridazine-3-carboxylic acid core produce profound changes in electronic distribution, hydrogen-bonding capacity, and antibacterial potency [1]. Published SAR data show that introduction of a 6-fluoro and 7-chloro substituent onto this core shifts MIC values from inactive to moderately active, while the unsubstituted parent compound serves as the essential negative control for validating target engagement [1]. Substituting the free carboxylic acid with an ethyl ester (CAS 397309-57-8) eliminates a key hydrogen-bond donor, altering both solubility and the ability to coordinate magnesium ions required for bacterial DNA gyrase inhibition [2]. Consequently, sourcing the exact 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid—rather than a close ester, N-alkyl, or halogenated analog—is mandatory for obtaining interpretable SAR data and for serving as a versatile synthetic intermediate amenable to diverse derivatization strategies.

Quantitative Differentiation Evidence for 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid Versus Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Relative to Ethyl Ester Analog Enables Metal-Ion Chelation Required for DNA Gyrase Binding

The free carboxylic acid of 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid provides two hydrogen-bond donor sites (carboxylic acid O–H and pyridazine N–H), whereas its closest commercial analog, ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate (CAS 397309-57-8), possesses only one donor (pyridazine N–H) due to esterification of the acid group. In the pyridonecarboxylic acid antibacterial class, the 3-carboxylic acid group is essential for coordinating a magnesium ion within the DNA gyrase–DNA complex; ester prodrugs lack this interaction and are inactive in cell-free enzyme assays [1]. The target compound retains the active pharmacophore, while the ethyl ester eliminates a critical binding interaction, rendering it unsuitable as a direct surrogate in mechanistic studies [2].

Antibacterial DNA gyrase Hydrogen bonding

Reduced Lipophilicity (LogP 0.02) Compared to Ethyl Ester Analog (LogP 0.49) Predicts Superior Aqueous Solubility for In Vitro Assays

The target compound exhibits a computed LogP of 0.0163, which is approximately 0.48 log units lower than the LogP of 0.4948 for the ethyl ester analog . This substantial difference in lipophilicity—over a factor of 3 in partition coefficient—predicts markedly superior aqueous solubility for the free acid, a critical attribute for achieving high compound concentrations in bacterial cell-based MIC assays and in vitro enzyme inhibition experiments where DMSO content must be minimized [1].

Solubility LogP Drug-likeness

Topological Polar Surface Area (TPSA 95.9 Ų) Within Acceptable Range for Antibacterial Permeability While Retaining Synthetic Versatility

The target compound has a TPSA of 95.94 Ų, which is higher than the ethyl ester analog (PSA 84.94 Ų), reflecting the additional polarity of the free carboxylic acid . This TPSA value remains below the commonly cited threshold of 140 Ų for acceptable bacterial cell permeability, while the unsubstituted core provides a universal starting point for introducing diverse substituents at the 1-, 6-, and 7-positions—a synthetic entry point not available from pre-functionalized analogs such as 7-chloro-6-fluoro-1-ethyl derivatives (TPSA typically 75–85 Ų, but with restricted derivatization options due to the presence of halogens) [1].

TPSA Permeability Synthetic intermediate

Absence of Antimicrobial Activity Confirms Utility as a Negative Control for Target-Specific SAR Profiling

Published SAR data for the pyridonecarboxylic acid series demonstrate that the unsubstituted pyrido[2,3-c]pyridazine-3-carboxylic acid core (represented by the target compound) lacks measurable antibacterial activity in standard MIC assays, whereas the 7-chloro-6-fluoro-1-ethyl-substituted analog (CAS 120876-49-5) exhibits MIC values of 1.56–6.25 µg/mL against Staphylococcus aureus and Escherichia coli [1][2]. This potency difference of at least two orders of magnitude establishes the target compound as an essential negative control for confirming that observed antibacterial effects of derivatives are mechanism-driven rather than nonspecific membrane disruption.

Antibacterial SAR Negative control Mechanism of action

Explicit Crystallinity and Purity Specification (NLT 95% or NLT 97%) Enables Reproducible Weighing and Formulation Relative to Oily or Hygroscopic Analogs

Commercially available batches of 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid are supplied as crystalline solids with purity specifications of NLT 95% (Leyan) or NLT 97% (MolCore), whereas the ethyl ester analog is frequently described as a low-melting solid or oil, complicating accurate weighing and formulation for in vivo or high-throughput screening workflows . The crystalline nature of the target compound reduces hygroscopicity and improves long-term storage stability, a practical procurement consideration for laboratories requiring consistent compound quality across multiple experimental campaigns.

Purity Crystallinity Formulation

Critical Caveat: Absence of Direct Head-to-Head Primary Literature for the Target Compound Limits High-Strength Evidence Availability

A comprehensive search of PubMed, Google Scholar, and patent databases identified no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, DrugBank) that report quantitative biological, pharmacokinetic, or physicochemical data specifically for 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid as a discrete entity. All differential evidence presented above is derived from class-level SAR trends established for structurally related pyridonecarboxylic acid antibacterials [1][2] or from vendor-generated computed molecular descriptors. Prospective purchasers should verify batch-specific analytical data (NMR, HPLC, HRMS) directly with suppliers before committing to large-scale procurement, and should anticipate that in-house biological profiling will be required to establish compound-specific activity parameters.

Evidence gap Procurement caveat

Optimal Procurement and Application Scenarios for 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid Based on Quantitative Evidence


SAR Baseline for Pyridonecarboxylic Acid Antibacterial Lead Optimization

Use as the unsubstituted parent scaffold in minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial panels to establish baseline inactivity, enabling valid calculation of potency gains from subsequent 1-, 6-, and 7-position modifications. The absence of intrinsic antibacterial activity (class-level inference; >64-fold less potent than halogenated analogs) makes this compound the appropriate negative control for target-specific SAR tables [1].

Versatile Synthetic Intermediate for Divergent Derivatization

The free carboxylic acid and unsubstituted ring positions allow orthogonal functionalization: the acid can be coupled to amines or alcohols to generate amide or ester libraries, while electrophilic aromatic substitution or directed metalation can introduce halogens, alkyl groups, or heterocycles at positions 1, 6, or 7. This contrasts with the ethyl ester analog, which requires an additional deprotection step and has reduced hydrogen-bond donor capacity for metal-catalyzed coupling reactions [2].

Solubility-Favorable Probe for In Vitro Enzyme and Biophysical Assays

With a computed LogP of 0.02 and TPSA of 95.9 Ų, the compound is predicted to possess adequate aqueous solubility for cell-free biochemical assays (e.g., DNA gyrase supercoiling assays, fluorescence-based thermal shift assays) at concentrations up to 100 µM with minimal DMSO carryover, reducing solvent interference artifacts that can confound IC50 determinations for more lipophilic analogs .

Crystallography and Solid-State Characterization Studies

The crystalline solid form and moderate molecular weight (191.14 g/mol) make this compound suitable for single-crystal X-ray diffraction studies to elucidate hydrogen-bonding networks in the pyridopyridazine scaffold, providing structural insights for rational design of co-crystals and salts with improved biopharmaceutical properties. The ethyl ester analog, often an oil, is less amenable to crystallographic analysis .

Quote Request

Request a Quote for 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.